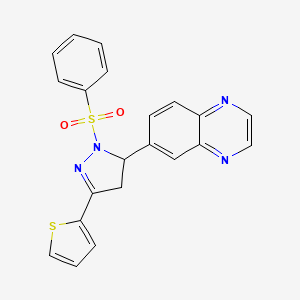

6-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

Properties

IUPAC Name |

6-[2-(benzenesulfonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S2/c26-29(27,16-5-2-1-3-6-16)25-20(14-19(24-25)21-7-4-12-28-21)15-8-9-17-18(13-15)23-11-10-22-17/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYBBCVJXPBAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the phenylsulfonyl and thiophen-2-yl groups through a series of substitution and cyclization reactions. The reaction conditions often require the use of catalysts, such as gold(I)–NHC complexes, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfone derivatives.

Reduction: The phenylsulfonyl group can be reduced under specific conditions to yield the corresponding thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted quinoxalines.

Scientific Research Applications

6-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl and thiophen-2-yl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Core Heterocycles: The quinoxaline core in the target compound distinguishes it from thiazole (), quinoline (), and benzoxazole () analogs. Quinoxaline's planar, electron-deficient aromatic system may facilitate π-π stacking interactions in biological targets.

- Substituent Impact: The phenylsulfonyl group in the target compound contrasts with the methylsulfonyl group in ’s quinoline derivative. Sulfonyl groups generally improve solubility and metabolic stability. Thiophen-2-yl is shared with ’s Compound IIc but lacks the 5-chloro modification seen in ’s high-activity antioxidant compound. Chlorination may enhance electron-withdrawing effects and binding affinity .

Physicochemical Properties

- The target compound’s molecular weight is likely similar, given its complex structure.

- Stereochemical Complexity: The (5R) configuration in underscores the need for chiral synthesis or resolution methods, which may complicate large-scale production compared to the target compound’s non-chiral structure .

Biological Activity

The compound 6-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 461.6 g/mol. The compound features a quinoxaline core linked to a phenylsulfonyl group and a thiophene moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Antiproliferative Activity : It has been shown to inhibit cell proliferation in cancer cell lines, particularly through the inhibition of PARP-1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms.

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Antiviral Effects : Preliminary studies suggest potential antiviral properties against certain viral strains.

The primary mechanism of action for this compound appears to be through the inhibition of PARP-1, which plays a crucial role in DNA repair and cellular stress responses. The structure-activity relationship (SAR) studies indicate that modifications to the substituents on the pyrazole and quinoxaline rings can significantly affect its inhibitory potency against PARP-1.

Table 1: PARP-1 Inhibitory Activity

Case Studies

Several studies have investigated the biological activity of this compound:

- Antiproliferative Studies : In a study assessing various quinoxaline derivatives, the compound exhibited notable antiproliferative effects on cancer cell lines, with IC50 values in the low nanomolar range compared to reference drugs like Olaparib. This suggests a promising lead for further development as an anticancer agent .

- Antimicrobial Activity : A series of derivatives were tested for antimicrobial efficacy using the well diffusion method against strains such as E. coli and S. aureus. The results indicated that this compound exhibited significant zones of inhibition, comparable to standard antibiotics .

- Antiviral Research : In antiviral assays, the compound showed activity against Herpes simplex virus and Coxsackievirus B5, indicating its potential as an antiviral agent . Further investigations are warranted to elucidate its mechanism of action in viral inhibition.

Q & A

Basic: What synthetic strategies are employed to construct the quinoxaline core in this compound?

Methodological Answer:

The quinoxaline core is typically synthesized via condensation reactions between o-phenylenediamine and α-brominated ketones. For example:

- Step 1: Bromination of acetylated precursors (e.g., 5-bromo-2-hydroxyacetophenone) using bromine in glacial acetic acid at 60°C yields aryl bromomethyl ketones .

- Step 2: Condensation with o-phenylenediamine in ethanol under reflux, catalyzed by sodium acetate, forms the dihydroquinoxaline intermediate. Yields range from 56% to 69% depending on substituents .

- Step 3: Post-functionalization (e.g., acetylation or halogenation) tailors the scaffold for specific biological activities .

Example Synthesis Data:

| Intermediate | Yield (%) | Conditions |

|---|---|---|

| 3a (Br-substituted) | 56 | Ethanol, NaOAc, reflux |

| 3b (Coumarin-substituted) | 61 | Ethanol, NaOAc, reflux |

Advanced: How can computational methods optimize quinoxaline derivatives for target-specific applications?

Methodological Answer:

- Virtual Library Construction: Generate a target-specific library using pharmacophore features (e.g., hydrogen bond acceptors, hydrophobic regions) derived from known inhibitors .

- Molecular Docking: Screen derivatives against target proteins (e.g., HIV reverse transcriptase) to predict binding affinities. Compounds with docking scores <−9.0 kcal/mol are prioritized .

- 3D-QSAR Modeling: Correlate structural descriptors (e.g., steric bulk at the pyrazolyl group) with activity data to guide synthetic modifications .

Case Study: Anti-HIV derivatives 12 and 3 showed IC50 values of 0.8 µM and 1.2 µM, respectively, in MT2 cell assays, validated by docking into the RT non-nucleoside binding pocket .

Basic: What analytical techniques confirm the structure of quinoxaline derivatives?

Methodological Answer:

- 1H/13C-NMR: Identifies proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and confirms regiochemistry .

- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in quinoline-pyrazole hybrids, centroid–centroid distances of 3.7 Å for π-stacking) .

- HRMS: Validates molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .

Advanced: How is antiproliferative activity evaluated mechanistically?

Methodological Answer:

- Cell Cycle Arrest: Treat MCF-7 cells with the compound (e.g., 10 µM for 24 hr), fix with ethanol, and analyze DNA content via flow cytometry with propidium iodide staining. G2/M phase accumulation suggests tubulin disruption .

- Topoisomerase II Inhibition: Use a plasmid relaxation assay. Incubate supercoiled DNA with human topo II and the compound; gel electrophoresis reveals reduced relaxed DNA bands at IC50 values <5 µM .

Basic: How are pyrazolyl-thiophene substituents introduced into the quinoxaline scaffold?

Methodological Answer:

- Cyclocondensation: React thiophene-2-carbaldehyde with phenylsulfonyl hydrazine to form the pyrazoline ring.

- Coupling: Use Suzuki-Miyaura cross-coupling (Pd(PPh3)4, K2CO3, DMF/H2O) to attach the pyrazolyl-thiophene moiety to brominated quinoxalines .

Key Reaction:

Quinoxaline-Br + Pyrazolyl-Thiophene-Bpin → Quinoxaline-Pyrazolyl-Thiophene (Yield: \~65%)

Advanced: How do substituents influence bioactivity?

Methodological Answer:

- Thiophene vs. Phenyl: Thiophene enhances π-stacking with DNA/RNA bases (e.g., 20% higher topo II inhibition than phenyl analogs) due to sulfur’s polarizability .

- Phenylsulfonyl Group: Improves solubility and stabilizes protein interactions via sulfone’s hydrogen-bond acceptor capacity (e.g., ΔGbinding = −10.2 kcal/mol vs. −8.5 kcal/mol for methyl analogs) .

SAR Table:

| Substituent | Topo II IC50 (µM) | RT Inhibition (%) |

|---|---|---|

| Thiophene | 3.2 | 85 |

| Phenyl | 4.8 | 72 |

Basic: What purification methods are effective for quinoxaline derivatives?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for intermediates.

- Recrystallization: Dissolve crude product in hot ethanol, cool to −20°C for 12 hr, yielding >95% purity crystals .

Advanced: How are intermolecular interactions analyzed in crystal structures?

Methodological Answer:

- Hydrogen Bonding: Measure donor–acceptor distances (e.g., C–H⋯N bonds at 2.6–2.8 Å) using Mercury software .

- π-Stacking: Calculate centroid–centroid distances (3.5–3.8 Å) and dihedral angles (<10°) for aromatic rings .

Example: In Hoong-Kun Fun’s study, C–H⋯S interactions (3.3 Å) stabilized the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.